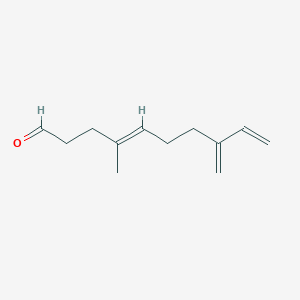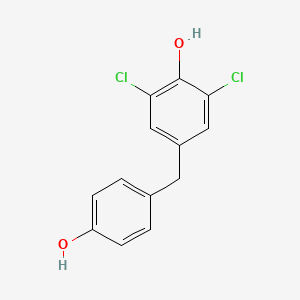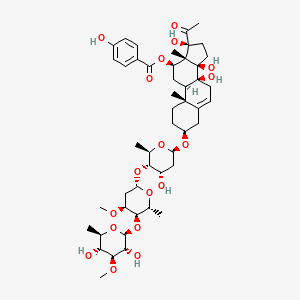
Otophylloside T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Otophylloside T is a natural compound isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine for treating epilepsy, muscle pain, and other ailments . This compound belongs to the class of C21 steroidal glycosides, which are known for their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The isolation of Otophylloside T from Cynanchum otophyllum involves several steps, including extraction, purification, and identification. The roots of the plant are typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Otophylloside T undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Chemistry: Used as a model compound for studying the reactivity of C21 steroidal glycosides.
作用机制
Otophylloside T exerts its effects through various molecular targets and pathways. For example, it has been shown to protect against neuronal injury by modulating apoptotic pathways and reducing oxidative stress . The compound may also interact with specific receptors or enzymes involved in these pathways, although the exact molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
Otophylloside A: Another C21 steroidal glycoside isolated from Cynanchum otophyllum, known for its antiepileptic properties.
Otophylloside B: Similar to Otophylloside T, this compound has been studied for its neuroprotective and cytotoxic effects.
Otophylloside N: Known for its neuroprotective effects against pentylenetetrazol-induced neuronal injury.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
属性
分子式 |
C48H70O18 |
|---|---|
分子量 |
935.1 g/mol |
IUPAC 名称 |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C48H70O18/c1-23-37(52)41(59-8)38(53)43(62-23)66-40-25(3)61-36(21-32(40)58-7)65-39-24(2)60-35(20-31(39)51)63-30-14-15-44(5)28(19-30)13-16-47(56)33(44)22-34(64-42(54)27-9-11-29(50)12-10-27)45(6)46(55,26(4)49)17-18-48(45,47)57/h9-13,23-25,30-41,43,50-53,55-57H,14-22H2,1-8H3/t23-,24-,25-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,43+,44+,45-,46-,47+,48-/m1/s1 |
InChI 键 |
HWUSUCZTLAUDEY-ZXGBNUOESA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

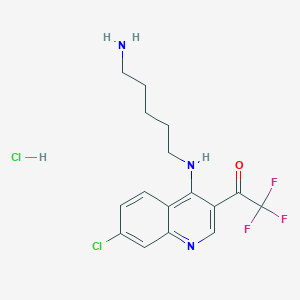
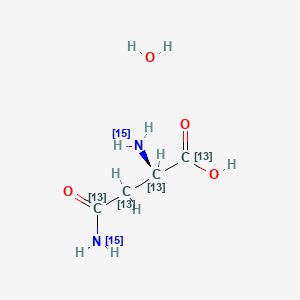


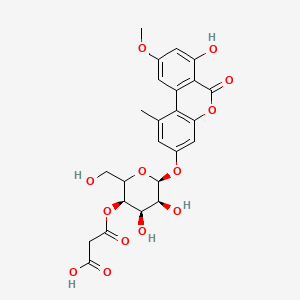
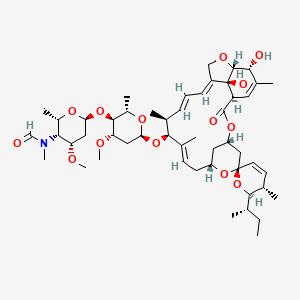
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
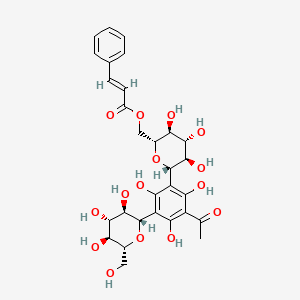
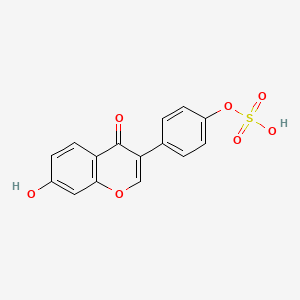
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
